N-(butan-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-(butan-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by the presence of a sec-butyl group, a methoxyphenyl group, and a pyrrolidine ring with a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-lactam or an amino acid derivative.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction using a methoxy-substituted benzene derivative.
Attachment of the sec-Butyl Group: The sec-butyl group can be attached through an alkylation reaction using a sec-butyl halide or a similar reagent.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using a suitable amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as flow chemistry and continuous processing may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halides, sulfonates, and organometallic compounds are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups.
Scientific Research Applications
N-(butan-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has found applications in various fields of scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-butyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- N-(sec-butyl)-1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide
- N-(sec-butyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide
Uniqueness
N-(butan-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the specific combination of its functional groups and the resulting chemical properties. The presence of the sec-butyl group, methoxyphenyl group, and pyrrolidine ring with a carboxamide functional group imparts distinct reactivity and potential biological activities compared to similar compounds.
Properties
Molecular Formula |
C16H22N2O3 |
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Molecular Weight |
290.36 g/mol |
IUPAC Name |
N-butan-2-yl-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C16H22N2O3/c1-4-11(2)17-16(20)12-9-15(19)18(10-12)13-5-7-14(21-3)8-6-13/h5-8,11-12H,4,9-10H2,1-3H3,(H,17,20) |
InChI Key |
ISHDEUNXFKJOOB-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)OC |
Canonical SMILES |
CCC(C)NC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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